molecular formula C5H4N2O3S B3262684 4-Nitrothiophene-2-carboxamide CAS No. 36050-08-5

4-Nitrothiophene-2-carboxamide

Cat. No. B3262684
CAS RN: 36050-08-5
M. Wt: 172.16 g/mol
InChI Key: WIMGYMPUMRABOR-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carboxamide is a chemical compound with the molecular formula C5H4N2O3S . It has a molecular weight of 172.16 and is typically found in powder form . This compound is often used in research and development .


Synthesis Analysis

The synthesis of 4-Nitrothiophene-2-carboxamide can be achieved through various methods. One such method involves the treatment of 3-cyanothiophene with potassium nitrate and concentrated sulphuric acid, which results in the formation of 5-nitrothiophene-3-carboxamide . 4-Nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide can be formed similarly from 2-cyanothiophene .


Molecular Structure Analysis

The InChI code for 4-Nitrothiophene-2-carboxamide is 1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8) . The InChI key is WIMGYMPUMRABOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Nitrothiophene-2-carboxamide has been found to have potent antibacterial properties . It was discovered to be a pro-drug that requires activation in E. coli by specific bacterial nitroreductases NfsA and NfsB .

Scientific Research Applications

Antibacterial Properties

Nitrothiophene carboxamides, including 4-Nitrothiophene-2-carboxamide, have been identified as a novel narrow spectrum antibacterial series . These compounds have shown potent antibacterial properties and have been engineered to overcome efflux liability . They have been found to be effective against resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

Pro-Drug Characteristics

These compounds have been discovered to be pro-drugs that require activation in E. coli by specific bacterial nitroreductases NfsA and NfsB . This characteristic makes them particularly useful in targeted drug delivery and treatment strategies.

Use in Organic Semiconductors

Thiophene derivatives, including 4-Nitrothiophene-2-carboxamide, play a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .

Use in Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) . This application is crucial in the development of flexible electronics and wearable devices.

Use in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for televisions, smartphones, and more.

Pharmacological Properties

Molecules with the thiophene ring system, including 4-Nitrothiophene-2-carboxamide, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

Target of Action

4-Nitrothiophene-2-carboxamide primarily targets bacterial nitroreductases NfsA and NfsB in E. coli . These enzymes play a crucial role in the activation of the compound. Additionally, the compound has been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis .

Mode of Action

The compound is a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB in E. coli . This activation is crucial for the compound to exert its antibacterial properties. The compound has also been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis, thereby affecting the growth of the bacteria .

Biochemical Pathways

The activation of 4-Nitrothiophene-2-carboxamide by bacterial nitroreductases leads to its potent antibacterial properties . The inhibition of CTP Synthetase PyrG perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides .

Pharmacokinetics

Its efficacy in a mouse thigh infection model suggests that it has suitable bioavailability .

Result of Action

The activation of 4-Nitrothiophene-2-carboxamide results in potent antibacterial properties. It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . The inhibition of CTP Synthetase PyrG in Mycobacterium tuberculosis leads to the perturbation of DNA and RNA biosynthesis, affecting the growth of the bacteria .

Action Environment

The action of 4-Nitrothiophene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of specific bacterial nitroreductases is necessary for its activation . .

Safety and Hazards

The safety information for 4-Nitrothiophene-2-carboxamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation and contact with skin and eyes .

Future Directions

Nitrothiophene carboxamides, including 4-Nitrothiophene-2-carboxamide, represent a novel narrow-spectrum antibacterial series . They have shown efficacy against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model , indicating potential for further development and study in the field of antibacterial drug discovery.

properties

IUPAC Name

4-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGYMPUMRABOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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